molecular formula C7H8N6O2 B2430153 N-(2-amino-9H-purin-6-yl)glycine CAS No. 1573548-00-1

N-(2-amino-9H-purin-6-yl)glycine

Cat. No. B2430153
CAS RN: 1573548-00-1
M. Wt: 208.181
InChI Key: VXUGGBKXRNSOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-9H-purin-6-yl)glycine (NAPG) is an organic compound that has been found to have numerous applications in scientific research. NAPG is a derivative of the purine family, which is a group of compounds that are widely distributed in nature. NAPG is a versatile compound that can be synthesized and used in a variety of laboratory settings. It is used as a reagent in organic synthesis and as a substrate in biochemical and physiological studies. In addition, NAPG has been found to have potential applications in drug design, biochemistry, and pharmacology.

Scientific Research Applications

Antiviral Agents

The compound is used in the synthesis of antiviral agents . For instance, it is used in the synthesis of ganciclovir , a medication used to treat or prevent cytomegalovirus infections .

Pharmaceutical Impurity Standard

It is used as a pharmaceutical impurity standard . This helps in the quality control and validation processes in the pharmaceutical industry.

Enzymatic Synthesis of 2′-deoxyguanosine

The compound finds its uses in the enzymatic synthesis of 2′-deoxyguanosine . This is a component of DNA and its synthesis is crucial in genetic research and applications.

Synthesis of 9-Alkyl Purines

It is used in the synthesis of 9-alkyl purines . These are a class of chemical compounds which have potential therapeutic applications.

Synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) Derivatives

The compound is used in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives have potential applications in medicinal chemistry.

Antimicrobial Activity

Some trisubstituted purinyl thioureido derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activity against Gram positive and Gram negative bacteria .

DNA Oxidation Studies

The compound is used in ultrasensitive determination of DNA oxidation products by gas chromatography-tandem mass spectrometry . This is crucial in understanding the role of antioxidants in the prevention of oxidative damage.

Analgesic Applications

Some novel compounds synthesized from this compound have been measured for their in vivo analgesic activities . Most of them were defined as good analgesics.

properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H4,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUGGBKXRNSOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-9H-purin-6-yl)glycine

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